3-Bromo-7-methoxyquinolin-4-amine
Description
Properties
CAS No. |
1203644-92-1 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.099 |
IUPAC Name |
3-bromo-7-methoxyquinolin-4-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3,(H2,12,13) |
InChI Key |
SXBNHLTVYQQKLD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N)Br |
Synonyms |
4-Amino-3-bromo-7-methoxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Quinoline Family
Positional Isomers
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8) Structure: Bromine at position 6; difluoromethylphenyl substituent on the amine. Synthesis: Achieved via a one-step protocol with 83% yield, using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline under reflux . Key Difference: The bromine position (6 vs.
- Molecular Formula: C₉H₇BrN₂ (vs. C₁₀H₉BrN₂O for 3-Bromo-7-methoxyquinolin-4-amine). Applications: Used as a building block in drug discovery, highlighting the importance of bromine placement for downstream reactions .
Substituent Variations
- 3-Bromo-7-chloro-8-methylquinolin-4-amine Structure: Chloro and methyl groups at positions 7 and 8, respectively. Impact: Chlorine’s electronegativity and methyl’s steric bulk may reduce solubility compared to the methoxy-containing analog .
- 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine Structure: Methoxybenzyl group on the amine; bromine at position 6. Synthesis: Requires multi-step protocols, contrasting with simpler routes for this compound .
Core Heterocycle Modifications
- 4-Bromo-7-chloroisoquinolin-1-amine (A890941) Structure: Isoquinoline core with bromine at position 4 and chlorine at position 7. Key Difference: The isoquinoline scaffold exhibits distinct electronic properties compared to quinoline, influencing binding to biological targets .
- 6-Bromo-7-methylchroman-4-amine Structure: Chroman core (benzopyran) with bromine and methyl groups. Applications: Chroman derivatives are explored for CNS activity, suggesting divergent applications compared to quinolines .
Preparation Methods
Direct Buchwald-Hartwig Amination
Recent advances utilize palladium catalysis for direct C–N bond formation. 3-Bromo-7-methoxyquinoline reacts with ammonia surrogates (e.g., LiHMDS) in the presence of Pd(OAc)₂ and Xantphos at 100–120°C. This one-pot method achieves yields of 70–80% with reduced reaction times (8–12 hours).
Reductive Amination Approaches
Alternative routes involve reductive amination of ketone precursors. 3-Bromo-7-methoxyquinolin-4(1H)-one is condensed with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) under catalytic hydrogenation conditions.
Example Procedure:
-
Substrate : 3-Bromo-7-methoxyquinolin-4(1H)-one (1.0 eq)
-
Reagent : NH₄OAc (2.0 eq), NaBH₃CN (1.5 eq)
-
Solvent : MeOH
-
Conditions : 25°C, 24 hours
Catalytic Amination Methods
Emerging strategies employ copper or iron catalysts for sustainable synthesis. For instance, 3-bromo-7-methoxyquinoline reacts with aqueous ammonia using CuI/1,10-phenanthroline in DMSO at 120°C, achieving 65–75% yield.
Advantages :
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-7-methoxyquinolin-4-amine, and how can reaction conditions be optimized for improved yields?
- Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated aniline precursors. For example, bromination of methoxy-substituted intermediates followed by cyclization to form the quinoline core. Optimization can be achieved by adjusting catalysts (e.g., Pd-based catalysts for coupling reactions) and temperature gradients. Reaction monitoring via TLC or HPLC ensures intermediate purity. Evidence from related quinoline derivatives suggests that using anhydrous conditions and inert atmospheres improves halogen retention .
Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are critical for structural elucidation, particularly for distinguishing methoxy and bromine substituents. For ambiguous cases, 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements. IR spectroscopy identifies functional groups like amines and ethers. Purity assessment via HPLC with UV detection is recommended .
Q. How does the bromine substituent at the 3-position influence the compound's solubility and stability under acidic conditions?
- Methodological Answer: Bromine's electron-withdrawing nature reduces solubility in polar solvents but enhances stability against electrophilic attack. Stability tests in acidic media (e.g., HCl/MeOH) should be conducted with pH monitoring. Comparative studies with non-brominated analogs (e.g., 7-methoxyquinolin-4-amine) reveal bromine's role in retarding degradation, as noted in halogenated quinoline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?
- Methodological Answer: Discrepancies often arise from variations in cell line susceptibility or assay protocols. Standardized testing across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled culture conditions is advised. Dose-response curves and time-kill assays differentiate cytotoxic thresholds from therapeutic effects. Structural analogs with modified substituents (e.g., chlorine instead of bromine) should be synthesized to isolate substituent-specific activity .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of halogenated quinolin-4-amine derivatives?
- Methodological Answer: A combinatorial library approach with systematic substitution at positions 3 (bromine), 4 (amine), and 7 (methoxy) can map pharmacophoric regions. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like Plasmodium falciparum enzymes. Biological validation via enzyme inhibition assays (e.g., β-hematin formation for antimalarial activity) links structural features to activity .
Q. How can reaction pathways be engineered to minimize byproducts during the synthesis of this compound?
- Methodological Answer: Kinetic studies using in situ FTIR or Raman spectroscopy identify intermediate decomposition pathways. For example, controlling bromine stoichiometry prevents di-bromination. Catalytic systems (e.g., CuI for Ullmann couplings) improve regioselectivity. Solvent screening (e.g., DMF vs. THF) optimizes polarity for intermediate stability, as shown in analogous quinoline syntheses .
Q. What strategies mitigate conflicting data on the compound's pharmacokinetic properties in preclinical models?
- Methodological Answer: Interspecies variability requires cross-validation in rodent and non-rodent models. Radiolabeled -3-Bromo-7-methoxyquinolin-4-amine tracks absorption/distribution via PET imaging. Plasma protein binding assays (e.g., equilibrium dialysis) clarify bioavailability discrepancies. Metabolite profiling using LC-MS/MS identifies species-specific degradation pathways .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data for this compound derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with high-resolution data (≤ 0.8 Å) resolves bond-length ambiguities. For polymorphic forms, differential scanning calorimetry (DSC) and PXRD distinguish crystalline phases. Computational refinement (e.g., SHELXL) corrects for thermal motion artifacts. Comparative analysis with DFT-optimized structures validates experimental geometries .
Q. What statistical approaches are recommended for interpreting dose-dependent toxicity data in zebrafish models?
- Methodological Answer: Probit analysis calculates LD values, while Kaplan-Meier survival curves assess time-dependent effects. Multivariate ANOVA accounts for confounding variables (e.g., embryo stage, water pH). Benchmark dose (BMD) modeling identifies safe exposure thresholds, validated via histopathological scoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
